molecular formula C10H8ClNO2 B15224414 1-(4-Chloro-1H-indol-3-yl)-2-hydroxyethanone

1-(4-Chloro-1H-indol-3-yl)-2-hydroxyethanone

Cat. No.: B15224414
M. Wt: 209.63 g/mol
InChI Key: IZTJDJMWUBNAHH-UHFFFAOYSA-N
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Description

1-(4-Chloro-1H-indol-3-yl)-2-hydroxyethanone is an organic compound belonging to the indole family Indoles are heterocyclic compounds that are widely recognized for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine

Preparation Methods

The synthesis of 1-(4-Chloro-1H-indol-3-yl)-2-hydroxyethanone typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloroindole and a suitable precursor for the hydroxyethanone group.

    Reaction Conditions: The reaction is often carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained.

    Catalysts and Reagents: Common reagents include acids or bases to facilitate the reaction, and catalysts may be used to increase the reaction rate and yield.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to remove any impurities.

Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

1-(4-Chloro-1H-indol-3-yl)-2-hydroxyethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone, altering the compound’s reactivity and properties.

    Reduction: Reduction reactions can convert the hydroxy group to a methylene group, potentially modifying the compound’s biological activity.

    Substitution: The chloro group on the indole ring can be substituted with other functional groups, such as amino or alkyl groups, through nucleophilic substitution reactions.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form larger, more complex molecules.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Chloro-1H-indol-3-yl)-2-hydroxyethanone has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex indole derivatives, which are valuable in organic synthesis and medicinal chemistry.

    Biology: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Medicine: Research explores its potential as a therapeutic agent for various diseases, including cancer, due to its ability to interact with biological targets.

    Industry: It is utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-1H-indol-3-yl)-2-hydroxyethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular processes. For example, it may inhibit certain enzymes involved in disease progression, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-(4-Chloro-1H-indol-3-yl)-2-hydroxyethanone can be compared with other indole derivatives, such as:

    Indole-3-acetic acid: A plant hormone involved in growth regulation.

    Indole-3-carbinol: Found in cruciferous vegetables, known for its anticancer properties.

    5-Bromo-4-chloro-3-indolyl phosphate: Used as a chromogenic substrate in biochemical assays.

The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H8ClNO2

Molecular Weight

209.63 g/mol

IUPAC Name

1-(4-chloro-1H-indol-3-yl)-2-hydroxyethanone

InChI

InChI=1S/C10H8ClNO2/c11-7-2-1-3-8-10(7)6(4-12-8)9(14)5-13/h1-4,12-13H,5H2

InChI Key

IZTJDJMWUBNAHH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Cl)C(=CN2)C(=O)CO

Origin of Product

United States

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